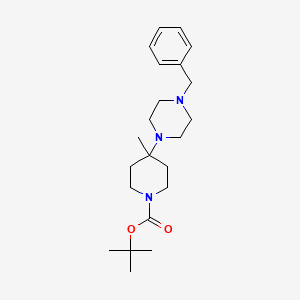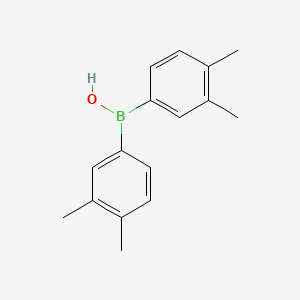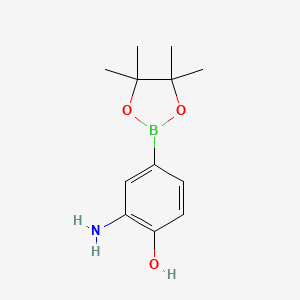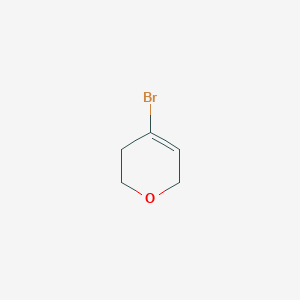
3-Bromo-5-morfolinopiridina
Descripción general
Descripción
3-Bromo-5-morpholinopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-morpholinopyridine consists of a pyridine ring substituted with a bromine atom and a morpholine ring . The exact spatial configuration can be determined using techniques such as X-ray crystallography, but such data is not available in the current search results.Physical and Chemical Properties Analysis
3-Bromo-5-morpholinopyridine is a solid under normal conditions . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Síntesis de fármacos
3-Bromo-5-morfolinopiridina: es un intermedio valioso en la síntesis de varios fármacos. Su estructura, que contiene tanto un anillo de piridina como uno de morfolina, se encuentra comúnmente en moléculas biológicamente activas. Este compuesto se puede modificar para crear nuevos fármacos con actividades biológicas específicas, como inhibidores de quinasas, agentes antivirales y agentes antitumorales .
Farmacocinética
En la investigación farmacocinética, se ha observado que This compound tiene una alta absorción gastrointestinal y permeabilidad de la barrera hematoencefálica . También se identifica como un sustrato de P-gp y un inhibidor de CYP1A2, que son consideraciones importantes en el desarrollo de fármacos y las interacciones .
Química medicinal
Las propiedades fisicoquímicas de este compuesto, como la lipofilia y la solubilidad en agua, son cruciales en la química medicinal para predecir el comportamiento del fármaco en el cuerpo . Su puntuación de accesibilidad sintética indica que es relativamente fácil de sintetizar, lo que lo convierte en una opción práctica para aplicaciones de investigación .
Catálisis
Si bien no se dispone de detalles específicos sobre el papel de This compound en la catálisis, los compuestos con estructuras similares se utilizan a menudo como catalizadores o intermedios en reacciones químicas para mejorar la velocidad o la selectividad de la reacción .
Investigación bioquímica
Como bioquímico, This compound se utiliza en la investigación proteómica. Puede participar en el estudio de las interacciones y funciones de las proteínas, lo que es fundamental para comprender los procesos biológicos y los mecanismos de las enfermedades .
Aplicaciones industriales
En el contexto industrial, This compound puede servir como bloque de construcción para la síntesis de productos químicos que tienen aplicaciones en diversas industrias, como la farmacéutica, la agroquímica y la ciencia de los materiales .
Safety and Hazards
While specific safety data for 3-Bromo-5-morpholinopyridine is not available, general precautions for handling similar brominated organic compounds include avoiding heat, flames, and sparks, as well as oxidizing agents . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound .
Mecanismo De Acción
Target of Action
It is often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-5-morpholinopyridine may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-morpholinopyridine is often involved, affects the carbon–carbon bond formation pathway . This reaction is crucial in various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have high gastrointestinal absorption and could be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
The molecular and cellular effects of 3-Bromo-5-morpholinopyridine’s action are largely dependent on the specific biochemical context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-morpholinopyridine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The reaction conditions, such as temperature and pH, can also impact its efficacy in the Suzuki–Miyaura cross-coupling reaction .
Propiedades
IUPAC Name |
4-(5-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOXTGXIQKWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675209 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-13-7 | |
| Record name | 4-(5-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

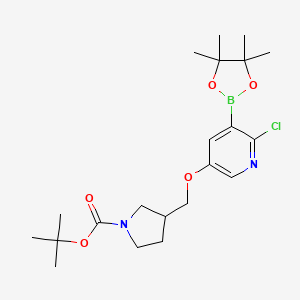
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)
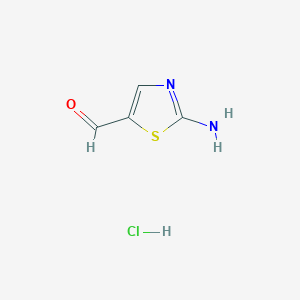
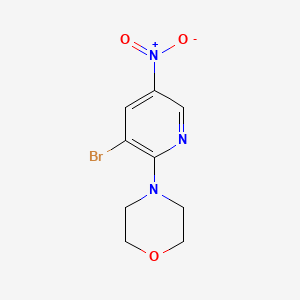

![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)

